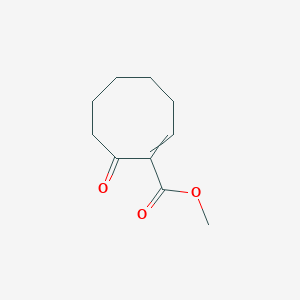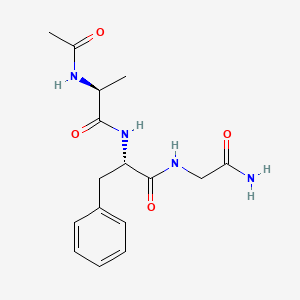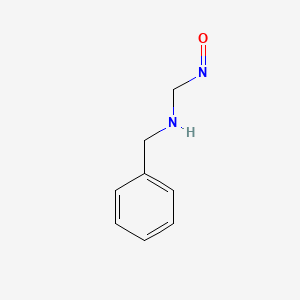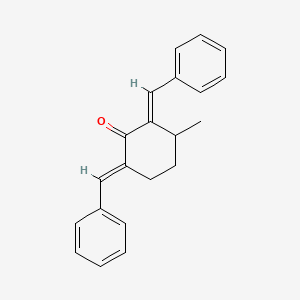
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting benzaldehyde with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by regulating the expression of microRNAs and genes involved in cell cycle and apoptosis . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways, leading to the inhibition of cell proliferation and induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)-cyclohexanone: A synthetic curcumin analogue with anti-tumor properties.
(2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone: Known for its wound healing properties.
Uniqueness
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is unique due to its specific structural features and the presence of two benzylidene groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
42019-89-6 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-13-19(14-17-8-4-2-5-9-17)21(22)20(16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+ |
Clave InChI |
CLIGIHASZVYIMB-PXXPDPNMSA-N |
SMILES isomérico |
CC\1CC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |
SMILES canónico |
CC1CCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


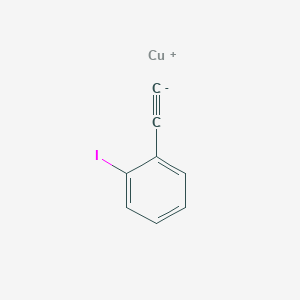
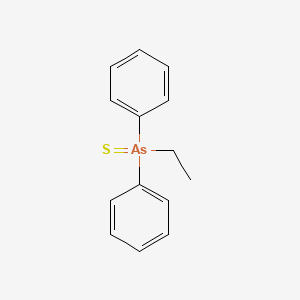
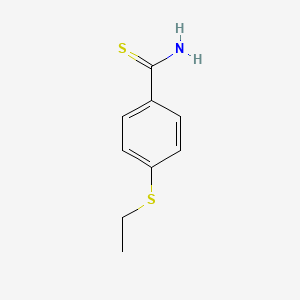
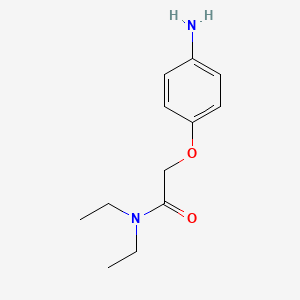
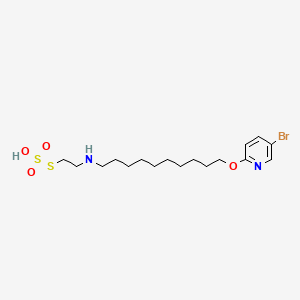

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
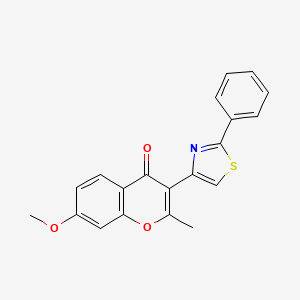
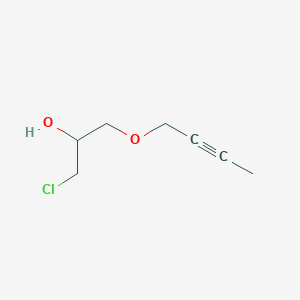
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
